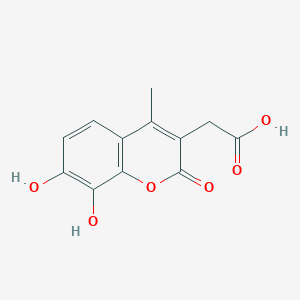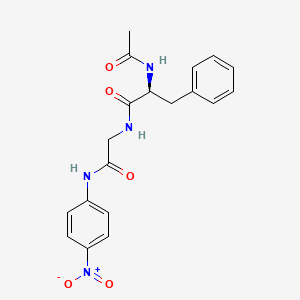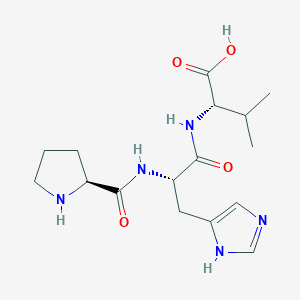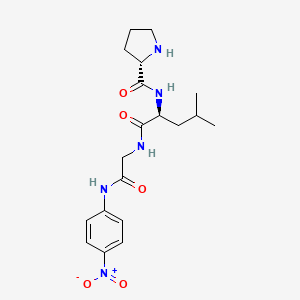
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid
Übersicht
Beschreibung
“7,8-Dihydroxy-4-methylcoumarin-3-acetic acid” is a compound that contains a total of 29 bonds. There are 19 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 hydroxyl group, and 2 aromatic .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The Pechmann coumarin synthesis method has been used as a basis for the synthesis of 7-hydroxy-4-substituted coumarins . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .
Molecular Structure Analysis
The molecular formula of “7,8-Dihydroxy-4-methylcoumarin-3-acetic acid” is C12H10O6 . The compound has a molecular weight of 250.20 g/mol . The InChI of the compound is InChI=1S/C12H10O6/c1-5-6-2-3-8 (13)10 (16)11 (6)18-12 (17)7 (5)4-9 (14)15/h2-3,13,16H,4H2,1H3, (H,14,15) .
Chemical Reactions Analysis
The synthesis of coumarin derivatives involves various methods and techniques, particularly under green conditions such as using green solvent, catalyst, and other procedures . The Pechmann coumarin synthesis method has been used as a basis for the synthesis of 7-hydroxy-4-substituted coumarins .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.20 g/mol . The XLogP3-AA of the compound is 0.6 . The compound has 3 hydrogen bond donor counts and 6 hydrogen bond acceptor counts . The compound has 2 rotatable bond counts . The exact mass of the compound is 250.04773803 g/mol . The monoisotopic mass of the compound is 250.04773803 g/mol . The topological polar surface area of the compound is 104 Ų .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid is a blue fluorophore that has pH-dependent and environment-sensitive fluorescence . This property makes it useful in the development of fluorescent probes, which are used in various fields of scientific research, including biochemistry and cell biology .
Labeling of Biomolecules
This compound is increasingly used to label peptides, nucleotides, and carbohydrates . The labeling of these biomolecules can help in their detection and analysis, which is crucial in many biological and biochemical studies .
Synthesis of Coumarin Derivatives
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid can be used in the synthesis of coumarin derivatives . Many of these derivatives have been found to exhibit good biological activities, making them valuable in the development of new drugs .
Fluorescent Sensor in Chemical Reactions
It can be used as a fluorescent sensor to monitor the consumption of a boronic acid in a Suzuki cross-coupling reaction . The fluorescence is easily detectable to the naked eye using a standard hand-held long-wave UV lamp (365 nm) .
Biocatalytic Synthesis
Highly regioselective acylation has been observed in 7,8-dihydroxy-4-methylcoumarin (DHMC) by the lipase from Rhizopus oryzae suspended in tetrahydrofuran (THF) at 45 °C using six different acid anhydrides as acylating agents . This biocatalytic synthesis can lead to the formation of important bioactive molecules .
Clinical Medicine
For example, 7-hydroxy-4-methylcoumarin is commonly clinically used as a choleretic drug. It can relax the sphincter of the bile duct and relieve sphincter pain .
Antibacterial and Antioxidant Drug Research
7-Hydroxymethyl carbamate is being studied as a new antibacterial and antioxidant drug .
Anticancer Research
For instance, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase, and it can reverse resistance to some anticancer drugs .
Wirkmechanismus
Target of Action
The primary targets of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid are proteins involved in inflammatory responses, such as nitric oxide (NO), prostaglandin E2 (PGE 2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) . These proteins play a crucial role in the body’s response to injury and infection.
Mode of Action
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid interacts with its targets by inducing a dose-dependent downregulation of their expression at the mRNA and protein levels . This interaction results in a decrease in the inflammatory response.
Biochemical Pathways
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid affects the inflammatory pathway. The compound’s interaction with its targets leads to a decrease in the production of inflammatory mediators such as NO and PGE 2 . This, in turn, can lead to downstream effects such as a reduction in inflammation and pain.
Pharmacokinetics
Coumarins are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid would need further investigation.
Result of Action
The molecular and cellular effects of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid’s action include a reduction in the expression of inflammatory proteins and a subsequent decrease in inflammation . This can potentially lead to relief from symptoms associated with inflammatory conditions.
Action Environment
The action, efficacy, and stability of 7,8-Dihydroxy-4-methylcoumarin-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are known to be pH-dependent and environment-sensitive . This suggests that changes in the pH or the microenvironment could potentially affect the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-5-6-2-3-8(13)10(16)11(6)18-12(17)7(5)4-9(14)15/h2-3,13,16H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYGFCYJOHAJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroxy-4-methylcoumarin-3-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)